1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE
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Overview
Description
1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a diketone.
Introduction of the Nitrobenzoyl Group: This step involves the acylation of the quinoxaline core with 4-nitrobenzoyl chloride under basic conditions.
Addition of the Dimethylphenylmethyl Group: This can be done through a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to increase yield and efficiency.
Chemical Reactions Analysis
1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can be substituted with other acyl groups using nucleophilic acyl substitution reactions.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents like sodium borohydride.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride, and various acyl chlorides. Major products formed from these reactions include amino derivatives, substituted quinoxalines, and dihydroquinoxalines.
Scientific Research Applications
1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cell death. The compound may also inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
1-[(2,4-DIMETHYLPHENYL)METHYL]-3,3-DIMETHYL-4-(4-NITROBENZOYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE can be compared with other quinoxaline derivatives, such as:
2,3-Dimethylquinoxaline: Lacks the nitrobenzoyl and dimethylphenylmethyl groups, resulting in different biological activities.
6-Nitroquinoxaline: Contains a nitro group on the quinoxaline ring, leading to different reactivity and biological properties.
4-Benzoylquinoxaline: Contains a benzoyl group instead of a nitrobenzoyl group, affecting its chemical and biological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]-3,3-dimethyl-4-(4-nitrobenzoyl)quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-17-9-10-20(18(2)15-17)16-27-22-7-5-6-8-23(22)28(26(3,4)25(27)31)24(30)19-11-13-21(14-12-19)29(32)33/h5-15H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRASLOJPGAZSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C3=CC=CC=C3N(C(C2=O)(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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